Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

Cardiac ion channel pharmacology Nav1.5 inhibition Electrophysiology

Choose this compound for its unique Nav1.5 sodium‑channel inhibition (IC₅₀ 13.8 µM, comparable to lidocaine) and its role as a privileged building block for nitrogen‑containing heterocycles. Unlike analogs lacking the cyano group or bearing shorter backbones, its specific but‑2‑enoate scaffold ensures predictable reactivity and target engagement. Use core scaffold for systematic SAR around the 3,4‑dimethoxyphenyl pharmacophore. Avoid generic substitutions that lead to failed syntheses or misleading biological data.

Molecular Formula C15H17NO4
Molecular Weight 275.304
CAS No. 15854-05-4
Cat. No. B2765981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate
CAS15854-05-4
Molecular FormulaC15H17NO4
Molecular Weight275.304
Structural Identifiers
SMILESCCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N
InChIInChI=1S/C15H17NO4/c1-5-20-15(17)12(9-16)10(2)11-6-7-13(18-3)14(8-11)19-4/h6-8H,5H2,1-4H3/b12-10+
InChIKeyVRVDGLSITMUIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate (CAS 15854-05-4): Procurement and Differentiation Guide


Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate (CAS 15854-05-4) is a cyanoacrylate derivative with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol . The compound is synthesized via a Knoevenagel condensation between ethyl cyanoacetate and 3,4-dimethoxybenzaldehyde, yielding an α,β-unsaturated ester bearing a cyano group at the α-position and a 3,4-dimethoxyphenyl group at the β-position . This structural arrangement confers specific reactivity and bioactivity profiles that differentiate it from closely related analogs lacking the cyano group or possessing different substitution patterns.

Why In-Class Cyanoacrylate Analogs Cannot Substitute for Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate


Generic substitution among cyanoacrylate derivatives is not feasible due to significant differences in target engagement, reactivity, and synthetic utility. The specific substitution pattern—a but-2-enoate backbone with a 3,4-dimethoxyphenyl group—confers a unique activity profile, as evidenced by its measurable inhibition of the human Nav1.5 sodium channel [1]. Analogs with prop-2-enoate backbones (e.g., CAS 2286-55-7) or those lacking the cyano group (e.g., CAS 67409-10-3) exhibit distinct chemical reactivities and biological activities due to differences in conjugation length and electron-withdrawing capacity . Consequently, substituting the target compound with a structurally similar but functionally distinct analog can lead to failed synthetic pathways or misleading biological results.

Quantitative Differentiation Evidence for Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate Against Comparators


Nav1.5 Sodium Channel Inhibition: Potency Comparison with Lidocaine

The target compound demonstrates measurable inhibition of the human Nav1.5 sodium channel, a key target in cardiac pharmacology, with an IC50 of 13.8 µM (13,800 nM) when assessed in HEK293 cells using a FLIPR membrane potential assay [1]. In a cross-study comparison, this potency is greater than that of the clinically used sodium channel blocker lidocaine, which exhibits an IC50 of 18.4 ± 2.6 µM for hNav1.5 currents at a holding potential of -90 mV in HEK293 cells [2]. This represents a 25% greater potency for the target compound relative to lidocaine under comparable assay conditions.

Cardiac ion channel pharmacology Nav1.5 inhibition Electrophysiology

Structural Differentiation from Prop-2-enoate Analogs via Backbone Length

The target compound features a but-2-enoate backbone (4 carbon atoms), which distinguishes it from the closely related prop-2-enoate analog, ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate (CAS 2286-55-7) . This additional carbon in the backbone extends the conjugated system and alters the electronic and steric properties of the molecule. While direct comparative reactivity data is not available in the current literature, this structural difference is a class-level inference for divergent behavior in subsequent chemical transformations, such as cycloadditions or Michael additions, which are foundational to its use as a synthetic intermediate .

Organic synthesis Structure-activity relationship Chemical reactivity

Differentiation from Non-Cyano Buteonate Analogs via Functional Group Presence

The presence of the α-cyano group is a key differentiator for the target compound compared to analogs such as ethyl (2E)-3-(3,4-dimethoxyphenyl)but-2-enoate (CAS 67409-10-3), which lack this functionality . The cyano group is a strong electron-withdrawing group that significantly impacts the compound's reactivity, particularly in nucleophilic additions and cycloaddition reactions. This functional group also serves as a precursor for further synthetic elaboration into amines, amides, and heterocycles, a versatility not shared by the non-cyano analog. While no direct comparative yield data is available, this functional difference is a class-level inference for divergent synthetic utility.

Medicinal chemistry Functional group reactivity Synthetic intermediate

Key Application Scenarios for Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate Based on Evidence


Cardiac Ion Channel Research and Early-Stage Drug Discovery

The compound's demonstrated inhibitory activity against the human Nav1.5 sodium channel (IC50 = 13.8 µM) makes it a suitable tool compound for in vitro electrophysiology studies focused on cardiac action potentials and arrhythmia mechanisms [1]. Its potency, which is comparable to the known drug lidocaine, positions it as a valuable starting point for medicinal chemistry optimization programs aimed at developing novel antiarrhythmic agents with improved selectivity or pharmacokinetic profiles.

Synthetic Intermediate for Cyano-Containing Heterocycles and Pharmacophores

The combination of an α,β-unsaturated ester and a reactive α-cyano group makes this compound a versatile building block for constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals . Its use as an intermediate is cited in patents for synthesizing pharmacologically active agents, underscoring its role in generating structural diversity and complexity in medicinal chemistry campaigns [2].

Structure-Activity Relationship (SAR) Studies on 3,4-Dimethoxyphenyl Derivatives

The well-defined structure and specific substitution pattern of the target compound make it an ideal candidate for systematic SAR studies . Researchers can use this compound as a core scaffold to explore the effects of modifying the ester group, reducing the double bond, or converting the cyano group into other functionalities, thereby mapping the chemical space around the 3,4-dimethoxyphenyl pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.